molecular formula C20H25NO8S B2712502 (5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate CAS No. 1093407-14-7

(5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

Cat. No. B2712502
CAS RN: 1093407-14-7
M. Wt: 439.48
InChI Key: VADVOLSTRCVERX-UHFFFAOYSA-N
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Description

(5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate, also known as ADPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADPA is a derivative of oxanorbornene, which is a cyclic compound containing both an oxygen and a sulfur atom in its structure. ADPA has been found to possess unique properties that make it useful in different scientific applications.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures involving acetamido, acetyloxy, and sulfanyl groups are often synthesized for various scientific purposes, such as exploring new pharmacological activities or understanding molecular interactions. For example, the synthesis of complex molecules like N-acetylneuraminic acid derivatives involves multi-step reactions that provide insights into the chemical properties and reactivity of such compounds (Sharma et al., 1988; Paulsen & Tietz, 1984) Sharma, C. R., Petrie, C. R., & Korytnyk, W. (1988). Carbohydrate Research Paulsen, H., & Tietz, H. (1984). Carbohydrate Research.

Pharmacological Evaluation and Therapeutic Potential

The pharmacological evaluation of synthesized compounds is crucial in identifying potential therapeutic agents. For instance, derivatives similar in structure to the query compound have been explored for their antimalarial (Werbel et al., 1986), anticancer (Shukla et al., 2012), and antioxidant activities (Dinis, Madeira, & Almeida, 1994). These studies provide a foundation for further research into the therapeutic potential of new compounds Werbel, L. M., Cook, P., Elslager, E. F., et al. (1986). Journal of Medicinal Chemistry Shukla, K., Ferraris, D., Thomas, A. G., et al. (2012). Journal of Medicinal Chemistry Dinis, T. C., Madeira, V. M., & Almeida, L. M. (1994). Archives of Biochemistry and Biophysics.

Molecular Interaction and Mechanistic Studies

Understanding the molecular interactions and mechanisms of action of compounds is vital for developing effective drugs. Studies on compounds with similar functional groups have elucidated their mechanisms of action, such as inhibition of specific enzymes or interaction with biological targets (Gouda et al., 2022; Varma et al., 2006). These insights are crucial for designing drugs with targeted actions Gouda, M., Ferjani, H., Abd El‐Lateef, H. A., et al. (2022). International Journal of Molecular Sciences Varma, G. B., Fatope, M. O., Marwah, R. G., et al. (2006). Phytochemistry.

properties

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO8S/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)29-20(17)30-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADVOLSTRCVERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1SC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Acetamido-3,4-diacetyloxy-6-phenylsulfanyloxan-2-yl)methyl acetate

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